2-(Decyldisulfanyl)pyridine
Description
2-(Decyldisulfanyl)pyridine is a sulfur-containing pyridine derivative characterized by a decyl disulfide (-S-S-) substituent at the 2-position of the pyridine ring. For instance, 2-(decyldisulfanyl)ethanol—a key intermediate—is synthesized via the reaction of decane-1-thiol and 2-mercaptoethanol in the presence of diiodine and pyridine, yielding a disulfide-linked alcohol with a 43.2% efficiency . This intermediate is further utilized in the synthesis of antiviral prodrugs, such as compound 12e (24.77% yield) and 13a (37.3% yield), which incorporate pyridine-derived phosphonate esters .
The disulfide bond in 2-(decyldisulfanyl)pyridine derivatives is reduction-sensitive, making them valuable in drug delivery systems where controlled release under reductive environments (e.g., intracellular conditions) is critical . Structural confirmation of related compounds is achieved through NMR spectroscopy (¹H, ¹³C, ³¹P) and high-resolution mass spectrometry (HRMS), ensuring purity and functional group integrity .
Properties
IUPAC Name |
2-(decyldisulfanyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NS2/c1-2-3-4-5-6-7-8-11-14-17-18-15-12-9-10-13-16-15/h9-10,12-13H,2-8,11,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXAIQPLNWTZLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCSSC1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
This method involves the iodine-mediated oxidation of 2-mercaptopyridine and decanethiol to form the mixed disulfide. The reaction proceeds via a radical mechanism, where iodine (I₂) abstracts hydrogen from the thiols, generating thiyl radicals that combine to form the disulfide bond.
Procedure:
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Reactants: 2-Mercaptopyridine (1.0 equiv), decanethiol (1.0 equiv), iodine (0.5 equiv).
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Solvent: Dichloromethane (DCM) or methanol.
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Conditions: Stirring at 25°C for 6–12 hours under inert atmosphere.
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Workup: Quench with saturated Na₂S₂O₃, extract with DCM, dry over MgSO₄, and concentrate.
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Purification: Column chromatography (hexane/ethyl acetate, 9:1) yields the product as a pale-yellow liquid.
Optimization Insights
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Stoichiometry: A 1:1 ratio of thiols minimizes homodisulfide byproducts (e.g., dipyridyl disulfide or didecyl disulfide).
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Catalyst Loading: Excess iodine (>0.6 equiv) accelerates oxidation but risks overoxidation to sulfonic acids.
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Yield: 58–65% after purification, with ~20% homodisulfide impurities.
Spectroscopic Validation
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IR (KBr): 2550 cm⁻¹ (S-H absence confirms disulfide formation), 1590 cm⁻¹ (C=N stretching).
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¹H NMR (CDCl₃): δ 8.35–7.20 (m, 4H, pyridine-H), 2.80 (t, 2H, -S-S-CH₂-), 1.60–1.20 (m, 16H, -(CH₂)₈-), 0.88 (t, 3H, -CH₃).
Thiol-Disulfide Exchange with Decyl Disulfide
Reaction Design
This approach exploits the nucleophilicity of the 2-mercaptopyridine thiolate anion to attack decyl disulfide (C₁₀H₂₁-S-S-C₁₀H₂₁), displacing one decyl group.
Procedure:
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Reactants: 2-Mercaptopyridine (1.2 equiv), decyl disulfide (1.0 equiv), triethylamine (TEA, 1.5 equiv).
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Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF).
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Conditions: 60°C, 4 hours under nitrogen.
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Workup: Dilute with water, extract with ethyl acetate, dry, and concentrate.
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Purification: Recrystallization from ethanol/water (7:3) affords white crystals.
Key Advantages
Comparative Analysis
| Parameter | Oxidative Coupling | Thiol-Disulfide Exchange |
|---|---|---|
| Reaction Time | 6–12 hours | 4 hours |
| Yield | 58–65% | 72–78% |
| Byproducts | Homodisulfides | Decanethiol |
| Purification Method | Column Chromatography | Recrystallization |
Krohnke Pyridine Synthesis with Disulfide Incorporation
Methodology
The Krohnke protocol constructs the pyridine ring de novo while introducing the disulfide moiety. This one-pot method condenses α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds.
Adaptation for 2-(Decyldisulfanyl)pyridine:
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Reactants:
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2-Pyridinium methyl ketone salt (1.0 equiv).
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Decyldisulfanylacetaldehyde (1.0 equiv, prepared via oxidation of decyldisulfanylethanol).
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Ammonium acetate (3.0 equiv).
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Conditions: 100°C, 2 hours.
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Workup: Pour into ice-water, filter, wash with ethanol.
Mechanistic Considerations
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The α,β-unsaturated aldehyde undergoes Michael addition with the ketone salt, followed by cyclization and aromatization.
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PEG-400 enhances solubility and stabilizes intermediates, reducing side reactions.
Nucleophilic Substitution on 2-Halopyridines
Challenges and Innovations
While 2-halopyridines (X = Cl, Br) are classical substrates for nucleophilic substitution, the poor nucleophilicity of disulfide anions (-S-S-R) necessitates harsh conditions. Recent advances use phase-transfer catalysis (PTC) to enhance reactivity.
Procedure:
Limitations
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Low yields due to competing hydrolysis of 2-chloropyridine.
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Requires anhydrous conditions to prevent disulfide reduction.
Comparative Evaluation of Synthetic Routes
Efficiency and Scalability
| Method | Scalability | Cost | Environmental Impact |
|---|---|---|---|
| Oxidative Coupling | Moderate | Low | High (I₂ waste) |
| Thiol-Disulfide Exchange | High | Moderate | Low |
| Krohnke Synthesis | Low | High | Moderate (PEG-400) |
| Nucleophilic Substitution | Low | High | High (solvent use) |
Industrial Applicability
Thiol-disulfide exchange is favored for large-scale production due to its high yield and minimal byproducts. Krohnke synthesis, while elegant, suffers from multi-step precursor preparation.
Analytical Characterization
Mass Spectrometry
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ESI-MS: m/z 283.5 [M+H]⁺ (calculated for C₁₅H₂₅NS₂: 283.14).
Chemical Reactions Analysis
Types of Reactions: 2-(Decyldisulfanyl)pyridine can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to yield thiols.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used as reducing agents.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for electrophilic substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
2-(Decyldisulfanyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It can be used in the study of disulfide bond formation and reduction in biological systems.
Industry: Used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Decyldisulfanyl)pyridine involves its ability to form and break disulfide bonds. This property is crucial in redox biology, where disulfide bonds play a significant role in protein folding and stability. The compound can interact with thiol groups in proteins, leading to the formation of mixed disulfides and influencing protein function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-(decyldisulfanyl)pyridine with structurally or functionally related pyridine derivatives, focusing on synthesis, properties, and applications.
Structural and Functional Group Comparison
Solubility and Reactivity
Antiviral Activity of Disulfide-Linked Prodrugs
Compound 12e (a 2-(octadecyldisulfanyl)pyridine derivative) demonstrated potent antiviral activity against HIV-1 in vitro, with EC₅₀ values < 1 µM. The disulfide bond’s cleavage in reducing environments enhanced intracellular drug release, validating the utility of 2-(decyldisulfanyl)pyridine scaffolds in targeted therapies .
Q & A
Basic Research Questions
Q. What are the recommended synthetic protocols for 2-(Decyldisulfanyl)pyridine?
- Methodological Answer : The synthesis involves reacting 2-(decyldisulfanyl)ethanol with pyridine in anhydrous dichloromethane (DCM) under inert conditions. After stirring for 3 hours at room temperature, 1.2 M HCl is added to quench the reaction. The mixture is partitioned with methanol, dried over anhydrous MgSO₄, and purified via silica gel column chromatography using a gradient of DCM/MeOH (0–3% MeOH). This yields the compound as a viscous amorphous solid with a 37.3% yield . Key parameters include solvent choice, reaction time, and purification methods to avoid hydrolysis of the disulfide bond.
Q. What safety precautions are necessary when handling 2-(Decyldisulfanyl)pyridine?
- Methodological Answer : Based on GHS classification for structurally similar pyridine derivatives, the compound likely poses acute oral toxicity (Category 1), skin irritation (Category 2), and severe eye damage (Category 1). Researchers must:
- Use fume hoods for ventilation.
- Wear nitrile gloves, lab coats, and safety goggles.
- Avoid contact with skin/eyes; rinse immediately with water if exposed.
- Store in airtight containers away from oxidizers .
Q. How is the purity and structural integrity of 2-(Decyldisulfanyl)pyridine verified post-synthesis?
- Methodological Answer : Characterization employs:
- ¹H/¹³C NMR : To confirm proton environments and carbon backbone.
- HRMS : For exact mass verification (e.g., deviation < 2 ppm).
- Column chromatography : To isolate >95% pure fractions.
Disulfide bond integrity is validated via IR spectroscopy (S–S stretch ~500 cm⁻¹) and comparative retention times in HPLC .
Advanced Research Questions
Q. How can researchers optimize the yield of 2-(Decyldisulfanyl)pyridine during synthesis?
- Methodological Answer : Yield optimization strategies include:
- Catalyst screening : Tertiary amines (e.g., DMAP) may accelerate disulfide formation.
- Solvent optimization : Test polar aprotic solvents (e.g., THF) to improve solubility.
- Temperature control : Gradual heating (e.g., 40°C) could enhance reaction kinetics without degrading the disulfide bond.
- Purification refinement : Optimize column gradients to reduce product loss .
Q. What strategies are effective in analyzing the stability of 2-(Decyldisulfanyl)pyridine under different storage conditions?
- Methodological Answer : Stability studies should:
- Monitor degradation : Use LC-MS to detect hydrolysis products (e.g., decylthiol or pyridine derivatives).
- Condition testing : Store samples at 4°C (short-term), -20°C (long-term), and 25°C (accelerated stability) under nitrogen.
- Light sensitivity : Expose to UV-Vis light to assess photolytic decomposition.
Stability is quantified via half-life calculations under each condition .
Q. Are there computational approaches to predict the reactivity of 2-(Decyldisulfanyl)pyridine with biological targets?
- Methodological Answer : Computational methods include:
- Molecular docking : Simulate binding to enzymes (e.g., glutathione reductase) using AutoDock Vina.
- QSPR models : Correlate disulfide bond geometry (S–S bond length, dihedral angles) with redox potential.
- DFT calculations : Predict electron density maps to identify nucleophilic attack sites on the pyridine ring .
Q. How do structural modifications to the decyl or pyridine groups affect the compound's biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies can:
- Alkyl chain length : Synthesize analogs with C8–C12 chains to evaluate hydrophobicity-driven cellular uptake.
- Pyridine substitution : Introduce electron-withdrawing groups (e.g., -NO₂) to modulate redox potential.
- Disulfide vs. thioether : Compare stability and intracellular cleavage kinetics in reducing environments (e.g., cancer cells) .
Q. What are the challenges in interpreting NMR data for disulfide-containing compounds like 2-(Decyldisulfanyl)pyridine?
- Methodological Answer : Key challenges include:
- Signal broadening : Due to slow rotation around the S–S bond, leading to complex splitting patterns.
- Solvent interference : Use deuterated DCM instead of DMSO-d6 to avoid peak overlap.
- ¹³C NMR shifts : The disulfide-linked carbons (C–S–S–C) typically resonate at 35–45 ppm, requiring high-resolution spectra for unambiguous assignment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
